N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound of interest in various fields of chemistry and biology. This compound features a complex structure characterized by the presence of nitro, phenyl, sulfonyl, and pyrazole groups, making it a versatile molecule in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves multiple steps:
Formation of the pyrazole ring: : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.
Introduction of the nitrophenyl group: : Aromatic nitration followed by electrophilic substitution.
Sulfonylation: : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.
Ethanesulfonamide attachment: : Nucleophilic substitution reactions to attach the ethanesulfonamide moiety.
Industrial Production Methods
Industrially, the synthesis can be optimized by streamlining the processes, utilizing flow chemistry techniques for continuous production, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation to form various sulfoxides and sulfones.
Reduction: : Nitro groups can be reduced to amines using hydrogenation techniques.
Substitution: : This compound can participate in nucleophilic and electrophilic substitution reactions due to its electron-rich aromatic rings.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, or m-CPBA in acidic or basic medium.
Reduction: : H2/Pd-C or LiAlH4 under inert atmosphere.
Substitution: : Various halides and Lewis acids or bases, depending on the specific substitution type.
Major Products
Oxidation and reduction produce distinct intermediates and final products, contributing to different biological and chemical properties. Substitution reactions yield various derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
Synthesis of Advanced Materials: : Serves as a precursor for advanced polymeric and composite materials.
Catalysts: : Investigated for its role in homogeneous and heterogeneous catalysis.
Biology
Enzyme Inhibition: : Studied for its ability to inhibit certain enzymes, making it a potential lead in drug development.
Cell Signaling: : Interacts with cellular receptors influencing signal transduction pathways.
Medicine
Drug Development: : Potential therapeutic agent for targeting specific diseases due to its structural complexity and functional groups.
Antimicrobial Properties: : Exhibits antimicrobial activity, making it of interest in developing new antibiotics.
Industry
Dye Synthesis: : Its complex aromatic structure is leveraged in synthesizing advanced dyes and pigments.
Mechanism of Action
The compound interacts with various molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. In enzymatic systems, it can act as a competitive inhibitor, binding to the active site and preventing substrate interaction. Its sulfonamide group plays a crucial role in its biological activity, often involved in protein-ligand interactions.
Comparison with Similar Compounds
Similar compounds include:
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only in the sulfonamide group, this compound exhibits slightly different properties.
4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline: : Lacks the ethanesulfonamide group, leading to significant differences in biological activity and solubility.
The uniqueness of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its ethanesulfonamide moiety, which offers distinct reactivity and interaction profiles compared to its analogs.
Happy reading! Hope this article offers insights into the fascinating world of this compound.
Biological Activity
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring , a methanesulfonamide group , and a nitrophenyl moiety , which contribute to its unique chemical properties. The presence of multiple heteroatoms enhances its reactivity and biological activity, making it a candidate for various therapeutic applications .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Reacting 1,3-dicarbonyl compounds with hydrazines in acidic conditions.
- Introduction of the Nitrophenyl Group : Achieved through aromatic nitration followed by electrophilic substitution.
- Sulfonylation : Addition of phenylsulfonyl chloride to introduce the sulfonyl group.
- Attachment of the Ethanesulfonamide Moiety : This is done via nucleophilic substitution reactions.
These reactions require specific reagents and controlled conditions, often utilizing solvents like DMF or DMSO .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. The nitrophenyl group may play a crucial role in modulating inflammatory pathways, potentially through enzyme inhibition or receptor modulation .
Anticancer Potential
The compound has also shown promising anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with critical signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. Here are some notable findings:
Future Directions
Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying the effects of this compound. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding how this compound interacts with specific molecular targets.
- Formulation Development : Exploring different delivery methods to enhance bioavailability.
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-13-11-17(12-14-19)22-16-23(18-7-6-8-20(15-18)27(28)29)26(24-22)35(32,33)21-9-4-3-5-10-21/h3-15,23,25H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFDNGMNWMKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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